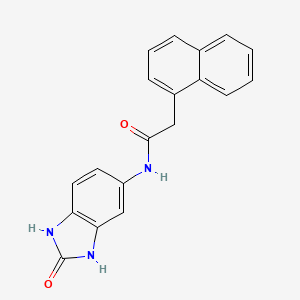![molecular formula C16H16N4S B5760724 N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea, commonly known as MNPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPT is a thiourea derivative and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of MNPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. MNPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
MNPT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and can reduce inflammation in animal models. MNPT has also been shown to inhibit the growth of cancer cells and can induce apoptosis (programmed cell death) in these cells. Additionally, MNPT has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MNPT in lab experiments is its unique structure and properties. MNPT has been shown to have a variety of potential applications in scientific research, including as an anti-inflammatory agent, antitumor agent, antibacterial agent, and antifungal agent. However, one of the limitations of using MNPT in lab experiments is its potential toxicity. MNPT has been shown to have toxic effects on certain cell types, and further studies are needed to fully understand its safety profile.
Zukünftige Richtungen
There are several future directions for research on MNPT. One area of research is the development of MNPT analogs with improved efficacy and safety profiles. Another area of research is the investigation of the mechanism of action of MNPT and its potential targets in cells and tissues. Additionally, further studies are needed to fully understand the potential applications of MNPT in scientific research, including as an anti-inflammatory agent, antitumor agent, antibacterial agent, and antifungal agent. Overall, MNPT is a promising compound for scientific research with a variety of potential applications.
Synthesemethoden
MNPT can be synthesized by reacting 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methylthiourea to form MNPT.
Wissenschaftliche Forschungsanwendungen
MNPT has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. MNPT has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and can reduce inflammation in animal models. Additionally, MNPT has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
1-methyl-3-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-17-16(21)19-14-9-18-20(11-14)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-9,11H,10H2,1H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPHGGOBBJQNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CN(N=C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)


![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)